(6-Methoxybenzofuran-2-yl)boronic acid

説明

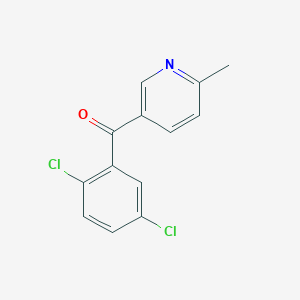

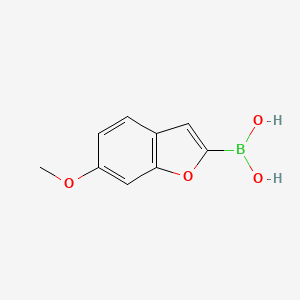

“(6-Methoxybenzofuran-2-yl)boronic acid” is a chemical compound used in research . It has the molecular formula C9H9BO4 .

Molecular Structure Analysis

The molecular structure of “(6-Methoxybenzofuran-2-yl)boronic acid” consists of 9 carbon atoms, 9 hydrogen atoms, 1 boron atom, and 4 oxygen atoms . The InChI Key for this compound is MPLLPTYEVKJTJR-UHFFFAOYSA-N .Chemical Reactions Analysis

Boronic acids, such as “(6-Methoxybenzofuran-2-yl)boronic acid”, have been studied for their use in various chemical reactions. For instance, boronic acid-mediated cis-diol conjugation is one of the best-studied reactions . Boronic acids are also recognized for their utility as reagents in transition metal-catalyzed transformations .Physical And Chemical Properties Analysis

“(6-Methoxybenzofuran-2-yl)boronic acid” has a molecular weight of 191.98 . It is recommended to be stored in an inert atmosphere, under -20°C . The solubility of this compound is not explicitly mentioned in the search results.科学的研究の応用

Sensing Applications

(6-Methoxybenzofuran-2-yl)boronic acid: is widely used in sensing applications due to its ability to form reversible covalent bonds with diols and strong Lewis bases such as fluoride or cyanide anions. This property is particularly useful in the development of sensors for glucose monitoring in diabetes management, where the boronic acid can selectively bind to glucose in the blood .

Biological Labelling

The compound’s reactivity with diols also allows it to be used in biological labelling. It can be used to tag biomolecules with fluorescent markers or other probes, enabling the visualization and tracking of these molecules within biological systems .

Protein Manipulation and Modification

Researchers utilize (6-Methoxybenzofuran-2-yl)boronic acid for protein manipulation and modification. This includes the modification of protein structures to study their function, or to alter their activity for therapeutic purposes .

Separation Technologies

In the field of separation technologies, this boronic acid derivative is employed for its affinity to certain sugar molecules. It can be used in chromatography to separate complex mixtures based on the interaction with sugar components .

Development of Therapeutics

The interaction with diols is also exploited in the development of therapeutics. For instance, it can be used to design prodrugs that become active upon binding to sugars in specific biological environments .

Electrophoresis of Glycated Molecules

(6-Methoxybenzofuran-2-yl)boronic acid: can be used in electrophoresis to separate glycated molecules, which are important biomarkers for diseases such as diabetes and aging-related conditions .

Microparticles and Polymers for Analytical Methods

The boronic acid derivative is used to create microparticles and polymers that can be used in various analytical methods. These materials can have applications ranging from drug delivery systems to sensors .

Controlled Release of Insulin

Finally, in the context of diabetes treatment, (6-Methoxybenzofuran-2-yl)boronic acid can be incorporated into materials that respond to glucose levels, leading to the controlled release of insulin .

将来の方向性

Boronic acids, including “(6-Methoxybenzofuran-2-yl)boronic acid”, have been gaining interest in medicinal chemistry due to their various biological activities such as anticancer, antibacterial, and antiviral activity . The introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . This suggests that boronic acids could be promising for the development of new drugs in the future .

特性

IUPAC Name |

(6-methoxy-1-benzofuran-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BO4/c1-13-7-3-2-6-4-9(10(11)12)14-8(6)5-7/h2-5,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPLLPTYEVKJTJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(O1)C=C(C=C2)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40678924 | |

| Record name | (6-Methoxy-1-benzofuran-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Methoxybenzofuran-2-yl)boronic acid | |

CAS RN |

952737-54-1 | |

| Record name | (6-Methoxy-1-benzofuran-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{4H,5H,6H-cyclopenta[b]thiophen-2-ylmethyl}(propan-2-yl)amine hydrochloride](/img/structure/B1463384.png)

![3-[3-(Piperidin-1-yl)propoxy]propan-1-ol](/img/structure/B1463385.png)

![3-Chloro-4-[2-(1-piperidinyl)ethoxy]phenylamine dihydrochloride](/img/structure/B1463389.png)

![2-{1,3-dioxo-1H,2H,3H,4H-pyrazino[1,2-a]indol-2-yl}acetic acid](/img/structure/B1463394.png)